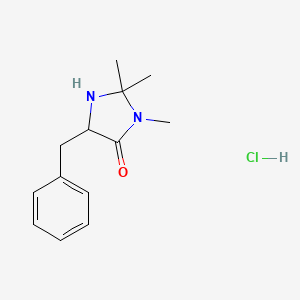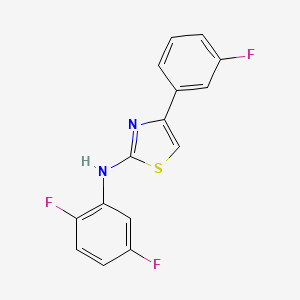
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 2,5-difluoroaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like iodine or a base such as potassium carbonate. The mixture is heated under reflux to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Uniqueness
2-(2,5-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other similar compounds. The presence of multiple fluorine atoms can enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development .
属性
分子式 |
C15H9F3N2S |
|---|---|
分子量 |
306.31 g/mol |
IUPAC 名称 |
N-(2,5-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-7-11(17)4-5-12(13)18/h1-8H,(H,19,20) |
InChI 键 |
FCYXKHWAQYPYCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)

![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)
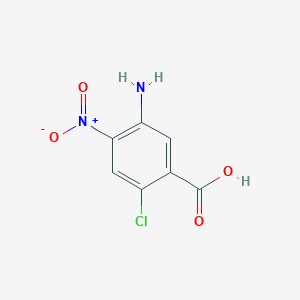
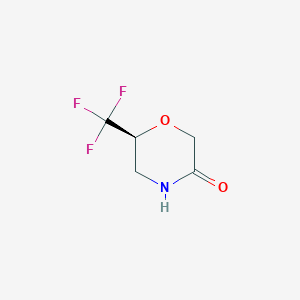
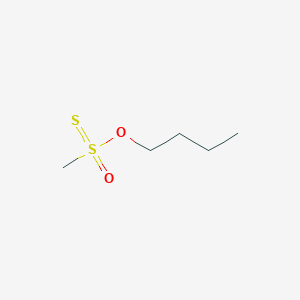
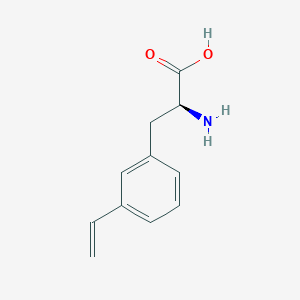
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
